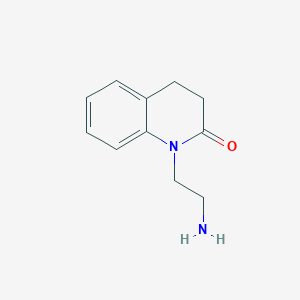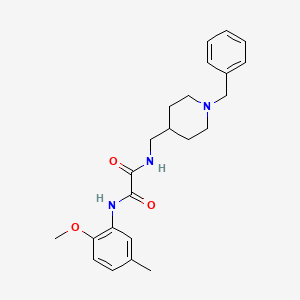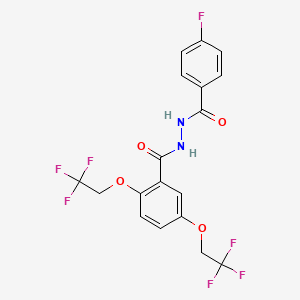
3-(3-chloro-4-fluorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chloro-4-fluorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CFMP or BMS-986177 and belongs to the class of drugs known as piperidine derivatives.
作用機序
CFMP acts as an agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. CFMP binds to the mu-opioid receptor and activates downstream signaling pathways, leading to the inhibition of neurotransmitter release and the modulation of neuronal activity. CFMP has been shown to have high affinity and selectivity for the mu-opioid receptor, which may contribute to its potent analgesic effects.
Biochemical and Physiological Effects
CFMP has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have anxiolytic effects in animal models of anxiety. CFMP has been shown to reduce the rewarding effects of opioids and may be useful in preventing relapse in individuals with opioid use disorder. CFMP has also been shown to have minimal respiratory depression, which is a common side effect of opioid analgesics.
実験室実験の利点と制限
CFMP has several advantages for lab experiments. It has high affinity and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain, reward, and addiction. CFMP has also been shown to have minimal respiratory depression, which is a common confounding factor in studies of opioid analgesics. However, CFMP has limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, CFMP has not yet been studied in humans, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the study of CFMP. One potential direction is the development of CFMP as a novel analgesic for the treatment of chronic pain. CFMP has been shown to have potent analgesic effects in animal models of pain, and its selectivity for the mu-opioid receptor may reduce the risk of side effects such as respiratory depression. Another potential direction is the development of CFMP as a treatment for opioid addiction. CFMP has been shown to reduce the rewarding effects of opioids and may be useful in preventing relapse in individuals with opioid use disorder. Further studies are needed to determine the safety and efficacy of CFMP in humans and to explore its potential therapeutic applications.
合成法
The synthesis of CFMP involves the reaction of 3-chloro-4-fluoroaniline with 4-(4-methoxypiperidin-1-yl)benzaldehyde in the presence of a reducing agent and a base. The resulting intermediate is then reacted with 3-bromo-N-(4-(trifluoromethyl)phenyl)propanamide to yield CFMP. This synthesis method has been described in detail in a patent filed by Bristol-Myers Squibb, the company that developed CFMP.
科学的研究の応用
CFMP has been studied extensively in preclinical studies for its potential therapeutic applications. It has been shown to have potent analgesic effects in animal models of pain. CFMP acts as an agonist of the mu-opioid receptor, which is a target for pain management. CFMP has also been shown to have anxiolytic effects in animal models of anxiety. In addition, CFMP has been studied for its potential use in the treatment of opioid addiction. CFMP has been shown to reduce the rewarding effects of opioids and may be useful in preventing relapse in individuals with opioid use disorder.
特性
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN2O2/c1-27-18-10-12-25(13-11-18)17-6-4-16(5-7-17)24-21(26)9-3-15-2-8-20(23)19(22)14-15/h2,4-8,14,18H,3,9-13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPUVRGOZWLKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2829828.png)
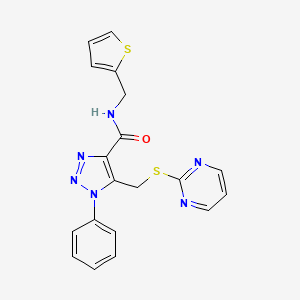
![3-benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2829830.png)
![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2829831.png)

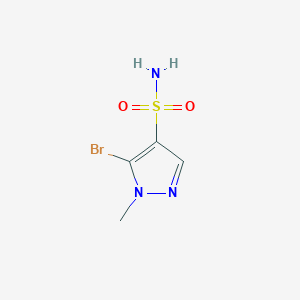
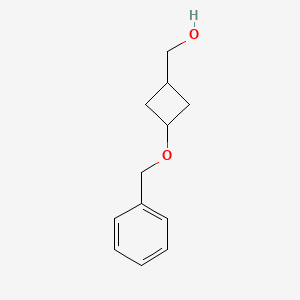

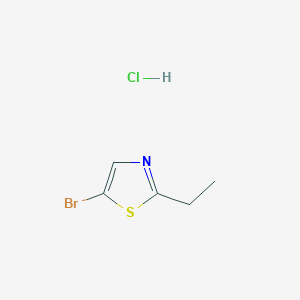
![5-Oxo-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B2829845.png)
![4-(2-chloro-6-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2829846.png)
